Amino-beta-D-ribofuranosyltriazinone
Description
Amino-beta-D-ribofuranosyltriazinone is a synthetic nucleoside analog characterized by a triazinone moiety linked to a β-D-ribofuranosyl sugar. Its molecular formula is C₃H₄N₄O, and it is structurally related to azacitidine, a known DNA methyltransferase inhibitor used in myelodysplastic syndromes . The compound’s CAS registry number is 65126-88-7, and it is cataloged under synonyms such as Azacitidine Related Compound A and N-(Formylamidino)-N'-beta-D-ribofuranosylurea . Its synthesis typically involves ribosylation of triazinone derivatives, followed by deprotection steps to yield the final nucleoside .
Properties
CAS No. |
12679-86-6 |
|---|---|
Molecular Formula |
C8H12N4O5 |
Synonyms |
6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-triazin-4-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-beta-D-ribofuranosyltriazinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino sugars with triazinone derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, involving continuous monitoring and adjustment of reaction parameters. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
Amino-beta-D-ribofuranosyltriazinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: The triazinone ring can be reduced under specific conditions.
Substitution: Amino groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Amino-beta-D-ribofuranosyltriazinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Amino-beta-D-ribofuranosyltriazinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azacitidine (Parent Compound)
- Structural Similarities: Both compounds share a β-D-ribofuranosyl sugar backbone.
- Key Differences: Azacitidine (C₈H₁₂N₄O₅) contains a cytosine analog (1,3,5-triazin-2(1H)-one) with a nitrogen substitution at position 5, whereas Amino-beta-D-ribofuranosyltriazinone lacks the cytidine-like ring complexity .
- Functional Impact: Azacitidine’s hypomethylating activity is attributed to its cytidine-like structure, which integrates into DNA. This compound’s simpler triazinone moiety may limit its epigenetic activity but could enhance metabolic stability .
N-(Formylamidino)-N'-beta-D-ribofuranosylurea (CAS 65126-88-7)
- Structural Overlap: Both compounds feature a ribofuranosyl sugar linked to a nitrogen-rich heterocycle.
Benzotriazole-Derived Nucleosides (Compounds 7–10, )
- Synthetic Parallels: Ribosylation of benzotriazole derivatives (e.g., 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole) produces β- and α-anomeric nucleosides, similar to this compound’s synthesis .
- Structural Divergence: Benzotriazole-based nucleosides contain bulkier aromatic systems, which may hinder cellular uptake compared to the compact triazinone structure .
Data Table: Key Properties of this compound and Analogues
Research Findings and Implications
- Synthetic Challenges: Ribosylation of triazinone derivatives (as in ) often yields mixed α/β-anomers, requiring chromatographic separation . This contrasts with azacitidine synthesis, which employs direct glycosylation of pre-formed heterocycles .
- Stability and Bioactivity: The triazinone ring in this compound may confer greater hydrolytic stability compared to benzotriazole analogs, which are prone to enzymatic degradation .
- However, the absence of a cytidine-like ring likely limits its DNA incorporation capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
